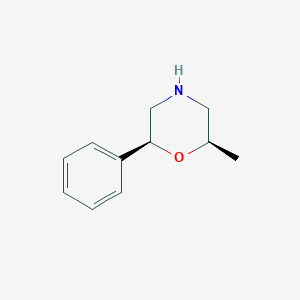dimethylsilane CAS No. 293313-66-3](/img/no-structure.png)
[(2-bromoprop-2-en-1-yl)oxy](tert-butyl)dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2-bromoprop-2-en-1-yl)oxy](tert-butyl)dimethylsilane, commonly referred to as BPDMS, is an organosilicon compound that is used in various scientific research applications. It is a colorless liquid with a boiling point of 145°C and a melting point of -50°C. BPDMS has been used in a wide range of applications, such as synthesis, catalysis, and drug discovery.
Applications De Recherche Scientifique
BPDMS has been used in a variety of scientific research applications, including synthesis, catalysis, and drug discovery. It has been used as a reagent in organic synthesis, as a catalyst in various reactions, and as a drug discovery tool. BPDMS has also been used as a surfactant in the synthesis of nanoparticles and nanomaterials.
Mécanisme D'action
The mechanism of action of BPDMS is not fully understood. However, it is believed that the compound acts as a Lewis acid, which means it can accept electrons from other molecules. This allows BPDMS to form bonds with other molecules, which can then be used in various reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of BPDMS are not well understood. However, it is believed that the compound may have some effect on the human body. It is possible that BPDMS could interact with certain proteins and enzymes, which could lead to changes in biochemical and physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
BPDMS has several advantages and limitations for lab experiments. One advantage is that it is easy to synthesize and can be stored for long periods of time without degradation. Additionally, BPDMS is relatively nontoxic and has a low boiling point, making it suitable for use in a variety of experiments. However, BPDMS is not soluble in water, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for the use of BPDMS. One possibility is to use it in drug discovery, as it has been shown to interact with certain proteins and enzymes. Additionally, BPDMS could be used as a catalyst in various reactions, as it has been shown to be effective in this capacity. Finally, BPDMS could be used in the synthesis of nanoparticles and nanomaterials, as it has been shown to be an effective surfactant.
Méthodes De Synthèse
BPDMS is synthesized by a two-step reaction. The first step involves the reaction of 2-bromoprop-2-en-1-ol with tert-butyl hypochlorite to form the intermediate product 2-bromoprop-2-en-1-yl chloride. The second step involves the reaction of the intermediate product with dimethylchlorosilane to form BPDMS. The reaction is typically carried out at room temperature and can be completed in a few hours.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '[(2-bromoprop-2-en-1-yl)oxy](tert-butyl)dimethylsilane' involves the reaction of tert-butyl dimethylchlorosilane with 2-bromoprop-2-en-1-ol in the presence of a base to form the desired product.", "Starting Materials": [ "tert-butyl dimethylchlorosilane", "2-bromoprop-2-en-1-ol", "base (e.g. triethylamine)" ], "Reaction": [ "Add tert-butyl dimethylchlorosilane to a reaction flask", "Add a base (e.g. triethylamine) to the reaction flask", "Add 2-bromoprop-2-en-1-ol dropwise to the reaction flask while stirring", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable solvent (e.g. diethyl ether)", "Dry the organic layer with anhydrous sodium sulfate", "Filter the mixture and concentrate the solvent under reduced pressure", "Purify the product by column chromatography or recrystallization" ] } | |
Numéro CAS |
293313-66-3 |
Formule moléculaire |
C9H19BrOSi |
Poids moléculaire |
251.2 |
Pureté |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



